3-Isocianato-1-benzotiofeno

Descripción general

Descripción

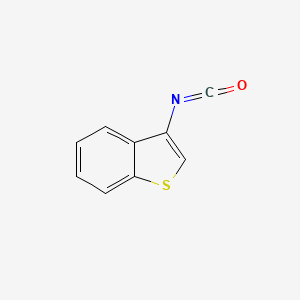

3-Isocyanato-1-benzothiophene is a chemical compound with the molecular formula C9H5NOS . It is a derivative of benzothiophene, a sulfur-containing heterocycle .

Synthesis Analysis

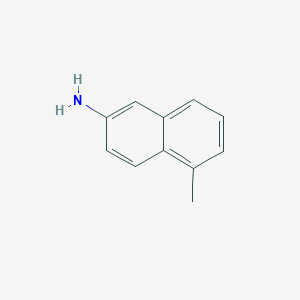

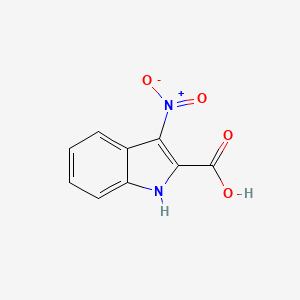

The synthesis of benzothiophene derivatives, including 3-Isocyanato-1-benzothiophene, often involves reactions with alkynes . A study reported the reaction of 3-arylbenzo[b]thiophenes and elemental sulfur to obtain 1benzothieno2,3-bbenzothiophenes (BTBTs), where the addition of molecular iodine was essential .Molecular Structure Analysis

The molecular structure of 3-Isocyanato-1-benzothiophene consists of a benzothiophene core with an isocyanato group attached . The average molecular mass is 175.207 Da .Chemical Reactions Analysis

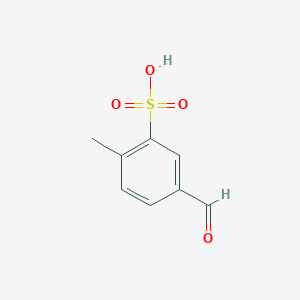

Benzothiophene derivatives, including 3-Isocyanato-1-benzothiophene, can undergo various chemical reactions. For instance, an approach for the synthesis of benzothiophene motifs under electrochemical conditions involves the reaction of sulfonhydrazides with internal alkynes .Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Isocyanato-1-benzothiophene include a molecular weight of 191.3 g/mol and a topological polar surface area of 72.7 Ų . The compound has a complexity of 211 and a covalently-bonded unit count of 1 .Aplicaciones Científicas De Investigación

Pruebas farmacéuticas

3-Isocianato-1-benzotiofeno: se utiliza en las pruebas farmacéuticas como un estándar de referencia para garantizar resultados precisos en el desarrollo de medicamentos y los procesos de control de calidad .

Síntesis de benzotiofenos

Este compuesto participa en la síntesis de una amplia gama de 3-benzotiofenos sustituidos, que son importantes en diversas reacciones químicas y potenciales aplicaciones farmacéuticas .

Imagenología biológica

Los derivados de benzotiofeno se han explorado por sus posibles aplicaciones biológicas, incluida la imagenología de fluorescencia en investigación biomédica .

Ciencia de materiales

Los derivados de tiofeno, incluidos los relacionados con This compound, se utilizan en la ciencia de los materiales debido a sus propiedades únicas, como servir como inhibidores de la corrosión .

Mecanismo De Acción

Target of Action

Benzothiophene derivatives have been reported to exhibit potent cytotoxic activity . They have been used in the development of antitumor agents, targeting a broad spectrum of cancer cell lines .

Mode of Action

Benzothiophene derivatives have been shown to disrupt cell cycle progression and induce apoptosis in cancer cells . This suggests that 3-Isocyanato-1-benzothiophene may interact with its targets in a similar manner, leading to changes in cell cycle dynamics and promoting programmed cell death.

Biochemical Pathways

Given the reported antitumor activity of benzothiophene derivatives, it is plausible that this compound may influence pathways related to cell cycle regulation and apoptosis .

Safety and Hazards

Direcciones Futuras

Benzothiophene derivatives, including 3-Isocyanato-1-benzothiophene, have been extensively studied due to their potential applications in organic field-effect transistors and organic optoelectronic devices . Future research may focus on further understanding the structure-property relationships in benzothiophene derivatives and developing more efficient synthesis methods .

Análisis Bioquímico

Biochemical Properties

It is known that isocyanates can react with amines, alcohols, and water to form ureas, carbamates, and carbonic acid, respectively . These reactions could potentially involve various enzymes, proteins, and other biomolecules, but specific interactions have not been reported.

Cellular Effects

Given the reactivity of isocyanates, it is possible that this compound could influence cell function by reacting with cellular biomolecules . Specific impacts on cell signaling pathways, gene expression, and cellular metabolism have not been reported.

Molecular Mechanism

As an isocyanate, it could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specific mechanisms have not been reported.

Propiedades

IUPAC Name |

3-isocyanato-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NOS/c11-6-10-8-5-12-9-4-2-1-3-7(8)9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGEINYXQDXAXPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50630371 | |

| Record name | 3-Isocyanato-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321309-37-9 | |

| Record name | 3-Isocyanatobenzo[b]thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=321309-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Isocyanato-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3-Bromo-4-fluorophenyl)methyl]-carbamic acid tert-butyl ester](/img/structure/B1629014.png)